REACTION_SMILES
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[CH3:22][S:23](=[O:24])[CH3:25].[CH3:2][S+:3]([CH3:4])([CH3:5])=[O:6].[Cl-:21].[H-:7].[I-:1].[Na+:20].[Na+:8].[O:9]=[C:10]1[CH2:11][N:12]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[CH2:13][CH2:14]1>>[CH2:2]1[O:9][C:10]12[CH2:11][N:12]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[CH2:13][CH2:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S+](C)(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(=O)C1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCC2(CO2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |